molecular formula C9H14ClN3O2S B2953511 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride CAS No. 2503208-64-6

2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride

Cat. No. B2953511
CAS RN: 2503208-64-6
M. Wt: 263.74
InChI Key: GVHSWTKZBXMTSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the 2,1,3-Benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole .

Scientific Research Applications

Antimicrobial and Antifungal Activity

A series of compounds synthesized by condensation reactions involving 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine showed antibacterial and antifungal activities. These compounds were tested against a variety of bacterial and fungal strains, demonstrating effectiveness comparable or slightly better than standard medicinal agents such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis and Structural Characterization

The structural characterization of compounds related to 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride, including their synthesis methods, has been extensively studied. Techniques such as NMR, X-ray diffraction, and elemental analysis are commonly employed to confirm the structures of these novel compounds. Such studies provide foundational knowledge for further applications in pharmaceuticals and materials science (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds using 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine as a starting material or intermediate has led to the development of new benzothiazole- and benzimidazole-based heterocycles. These compounds have potential applications in medicinal chemistry and drug design due to their diverse biological activities (Darweesh, Mekky, Salman, & Farag, 2016).

Anticorrosive Properties

Benzothiazole derivatives have demonstrated significant anticorrosive properties on various metals in corrosive environments. The study of these properties includes understanding the mechanisms of corrosion inhibition and the development of safer, more effective anticorrosive agents for industrial applications (Hür, Varol, Görgün, & Sakarya, 2011).

Biological Evaluation for Antimicrobial and Anti-inflammatory Agents

Compounds derived from benzothiazole have been evaluated for their antimicrobial and anti-inflammatory properties. The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown promising results in inhibiting bacterial and fungal growth, as well as in reducing inflammation (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-11-8-4-2-3-5-9(8)12(7-6-10)15(11,13)14;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSWTKZBXMTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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